(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by fluorination to introduce the trifluoromethyl group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of 2-chloro-5-(chloromethyl)pyridine as a starting material, which is then subjected to fluorination using hydrogen fluoride or other fluorinating agents . The process is optimized to achieve high efficiency and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while reduction can yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid .
Scientific Research Applications
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloro and trifluoromethyl groups, which enhance its electrophilic properties. These groups facilitate the compound’s ability to undergo nucleophilic substitution reactions, thereby modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromo group instead of a chloro group, which can influence its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine:
Uniqueness
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its wide range of uses in scientific research and industry .
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQFBNIOHFHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717763 | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943551-28-8 | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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